molecular formula C12H10N4O4 B6576954 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone CAS No. 450346-31-3

1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone

Cat. No.: B6576954
CAS No.: 450346-31-3
M. Wt: 274.23 g/mol
InChI Key: RKYJPLWVYRPNHW-UHFFFAOYSA-N
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Description

1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group (-NH₂) at position 6, a nitro group (-NO₂) at position 5, and an oxyphenyl-ethanone moiety at position 2. The ethanone group (-COCH₃) is attached to the para-position of the phenyl ring, which is linked to the pyrimidine via an ether oxygen.

Properties

IUPAC Name

1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-7(17)8-2-4-9(5-3-8)20-12-10(16(18)19)11(13)14-6-15-12/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJPLWVYRPNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328191
Record name 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

450346-31-3
Record name 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Cyclization

The pyrimidine ring is constructed via cyclization of nitro-malonate derivatives. Diethyl malonate serves as the starting material for nitration, as detailed in CN102952084A:

Step 1: Nitration of Diethyl Malonate

  • Reagents : Concentrated HNO₃ (4.0–10.0 eq), toluene or ethyl acetate.

  • Conditions : 0–30°C, 4–6 hours.

  • Product : Diethyl 2-nitromalonate (yield: 85–90%).

Step 2: Cyclization with Thiourea

  • Reagents : Thiourea (1.0–1.05 eq), sodium ethoxide (2.0–2.5 eq).

  • Conditions : 40–80°C, 3–5 hours.

  • Product : 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine (yield: 58%).

Step 3: Methylation and Chlorination

  • Methylation : Treatment with methyl iodide or dimethyl sulfate yields 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

  • Chlorination : Phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylaniline at 100–110°C produces 4,6-dichloro-2-methylthio-5-nitropyrimidine (yield: 40–80%).

Functionalization of the Pyrimidine Ring

The 4-chloro position is substituted with the oxyphenyl group, while the 6-chloro position is aminated.

Introduction of the Oxyphenyl Group

Protected 4-hydroxyacetophenone is coupled to the pyrimidine via nucleophilic aromatic substitution (SNAr). A tert-butyldimethylsilyl (TBS) protecting group is employed to enhance reactivity:

Synthesis of TBS-Protected 4-Hydroxyacetophenone

  • Reagents : 4-Hydroxyacetophenone, tert-butyldimethylsilyl chloride (TBSCl), imidazole.

  • Conditions : DCM, room temperature, 12 hours.

  • Product : 4-(tert-Butyldimethylsilyloxy)acetophenone (yield: >90%).

Coupling Reaction

  • Reagents : 4,6-Dichloro-5-nitropyrimidine, TBS-protected phenol, K₂CO₃.

  • Conditions : DMF, 80–100°C, 12–24 hours.

  • Product : 4-(4-(tert-Butyldimethylsilyloxy)phenyl)-6-chloro-5-nitropyrimidine (yield: 65–75%).

Deprotection of the TBS Group

  • Reagents : Tetra-n-butylammonium fluoride (TBAF).

  • Conditions : THF, 0°C to room temperature, 2 hours.

  • Product : 1-[4-(6-Chloro-5-nitropyrimidin-4-yl)oxyphenyl]ethanone (yield: 85–95%).

Amination at the 6-Position

The 6-chloro substituent is replaced with an amino group via ammonolysis:

Step 1: Ammonia Treatment

  • Reagents : NH₃ (gaseous or aqueous), ethanol.

  • Conditions : Sealed tube, 100–120°C, 12–24 hours.

  • Product : 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone (yield: 70–80%).

Alternative Synthetic Routes

Ullmann Coupling Approach

A palladium-catalyzed coupling between 4-iodoacetophenone and a pyrimidinyl boronic ester has been explored for analogous systems:

  • Catalyst : Pd(PPh₃)₄, CuI.

  • Conditions : DMF, 80°C, 24 hours.

  • Yield : 50–60% (lower due to steric hindrance).

Reductive Amination

For pyrimidines with nitro groups, reduction to amines can be achieved with H₂/Pd-C or NaBH₄/CuCl₂:

  • Reagents : NaBH₄, CuCl₂, methanol.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 75–85%.

Optimization and Challenges

Regioselectivity in Nitration

Nitration of diethyl malonate requires excess HNO₃ to avoid byproducts. Lower temperatures (0–10°C) favor mono-nitration.

Chlorination Efficiency

POCl₃ must be used in excess (5–10 eq) to ensure complete conversion of hydroxyl to chloride. Catalytic N,N-dimethylaniline improves yields by mitigating side reactions.

Coupling Reaction Solvents

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while DCM is suitable for silyl ether deprotection.

Data Tables

Table 1: Comparison of Pyrimidine Chlorination Methods

Chlorinating AgentCatalystTemperature (°C)Yield (%)Reference
POCl₃None100–11040–80
POCl₃DMAN100–11070–85
SOCl₂80–9050–60

Table 2: Amination Conditions and Yields

Ammonia SourceSolventTemperature (°C)Yield (%)Reference
NH₃ (g)Ethanol12075
NH₄OHDMF10065
UreaH₂O15060

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce corresponding oxides .

Scientific Research Applications

Applications in Scientific Research

1. Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

  • Anticancer Activity : Preliminary studies indicate that derivatives of compounds containing the pyrimidine ring exhibit cytotoxic effects against cancer cell lines. The nitro group may enhance the compound's ability to induce apoptosis in malignant cells .
  • Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity. The presence of the amino and nitro groups may contribute to this effect by disrupting bacterial cell wall synthesis or function .

2. Drug Development

The compound's unique structure makes it a candidate for further development into pharmaceuticals. It can serve as a lead compound for synthesizing analogs with improved efficacy and reduced toxicity.

  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity is crucial for optimizing drug candidates. SAR studies on similar compounds have provided insights into how modifications can enhance potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that the compound could be further explored as an anticancer agent.

Compound DerivativeIC50 (µM)Mechanism of Action
Derivative A5.2Induction of apoptosis
Derivative B8.7Inhibition of cell proliferation
Derivative C3.5Disruption of mitochondrial function

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of the compound against various bacterial strains. The findings revealed that it exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL
Streptococcus pneumoniae15 µg/mL

Mechanism of Action

The mechanism of action of 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The nitro group in the main compound is a strong electron-withdrawing group, which contrasts with methoxy (electron-donating, ) or chlorophenyl (moderately electron-withdrawing, ) groups in analogs. This difference likely alters charge distribution and reactivity in electrophilic substitution reactions. The amino group at position 6 provides nucleophilic character, similar to compounds in , but its combination with nitro creates a push-pull electronic system absent in other derivatives.
  • Ring Systems :

    • Unlike dihydro- or tetrahydropyrimidine analogs (e.g., ), the main compound’s fully aromatic pyrimidine ring may enhance stability and conjugation.

Biological Activity

1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone, a compound with the molecular formula C12_{12}H10_{10}N4_4O4_4, has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound has the following properties:

  • Molecular Weight : 274.236 g/mol
  • LogP : 1.78
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

These properties suggest favorable characteristics for drug-like behavior, including moderate lipophilicity and the ability to form hydrogen bonds, which can enhance bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is involved in the epigenetic regulation of gene expression and has been implicated in various cancers. Inhibiting this enzyme can lead to altered gene expression profiles that suppress tumor growth.

Biological Activity in Cancer Models

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50_{50} (µM) Mechanism
DLD-14.4PRMT1 inhibition
T2413.1PRMT1 inhibition
SH-SY-5Y11.4PRMT1 inhibition
HEPG21.18Induction of apoptosis
MCF717.33Cell cycle arrest

These results highlight the compound's potency against various cancer types, suggesting that it could be a promising candidate for further development.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Modifications to the pyrimidine and phenolic components have shown varying degrees of activity:

  • Amino Group Positioning : The presence of the amino group at the 6-position of the pyrimidine ring enhances interaction with PRMT1.
  • Hydroxyl Substituents : Hydroxyl groups on the phenolic ring improve solubility and bioactivity by facilitating hydrogen bonding with target proteins.

Case Studies

Several studies have investigated the anticancer properties of similar compounds, providing context for the potential applications of this compound:

  • Zhang et al. (2023) : Reported that derivatives of pyrimidine exhibited significant anticancer activities with IC50_{50} values lower than established drugs like staurosporine, indicating a competitive edge for new derivatives like this compound in therapeutic applications .
  • Arafa et al. (2022) : Demonstrated that modifications to oxadiazole derivatives led to enhanced cytotoxicity against breast cancer cell lines, suggesting that structural optimization is crucial for developing effective anticancer agents .
  • Research on PRMT1 Inhibitors : A study focused on optimizing PRMT1 inhibitors found that specific substitutions significantly increased potency against various tumor cell lines, reinforcing the importance of SAR in drug design .

Q & A

Basic: What are the recommended storage conditions for 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone to ensure stability during research?

Answer:
To maintain stability, store the compound at 2–8°C in airtight, light-resistant containers. This prevents thermal degradation and photochemical reactions, which are critical for preserving nitro and amino functional groups . Additionally, avoid exposure to moisture and oxidizing agents, as nitro groups are susceptible to hydrolysis and redox reactions under suboptimal conditions. Precautionary measures such as using gloves and fume hoods are advised during handling due to limited toxicological data .

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyrimidine precursors and substituted acetophenones. Key steps include:

  • Temperature control : Reactions are conducted at 60–80°C to balance reactivity and minimize side products.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) prevent premature decomposition of the nitro group .
    Post-synthesis, purify via column chromatography using silica gel and validate purity via HPLC (>98%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) when characterizing this compound?

Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism. To address these:

Cross-validation : Compare 1^1H/13^{13}C NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .

High-resolution LC-MS : Use electrospray ionization (ESI) to verify molecular ion peaks ([M+H]+^+) and isotopic patterns, ensuring no adducts or fragmentation interfere .

Variable-temperature NMR : Detect tautomeric forms (e.g., keto-enol equilibria) by analyzing spectral changes at different temperatures .

Advanced: What experimental strategies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound?

Answer:
Adopt a tiered approach based on OECD guidelines:

Physicochemical profiling : Measure log PP (octanol-water partition coefficient) and hydrolysis rates to predict bioavailability .

Biotic/abiotic degradation : Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301) and photolysis studies to quantify persistence .

Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC50_{50}/EC50_{50} values .

Computational modeling : Apply QSAR models to estimate chronic toxicity and bioaccumulation potential .

Advanced: How can computational modeling (e.g., DFT) be integrated with crystallographic data to predict the reactivity of this compound?

Answer:

Crystallographic analysis : Determine bond lengths/angles (e.g., C–NO2_2 and C–NH2_2) from X-ray diffraction data to identify electron-deficient regions .

DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Reactivity mapping : Correlate crystallographic data (e.g., hydrogen-bonding networks) with electrostatic potential surfaces to identify sites prone to hydrolysis or redox reactions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles or vapors .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe2+^{2+}) before disposal to prevent environmental contamination .

Advanced: How can researchers optimize reaction yields for derivatives of this compound in medicinal chemistry applications?

Answer:

Catalyst screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)2_2) for cross-coupling reactions to functionalize the pyrimidine ring .

Microwave-assisted synthesis : Reduce reaction times by 50–70% while maintaining yields >85% through controlled dielectric heating .

DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and identify synergistic effects .

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